molecular formula C15H23BrN2O2S B1531864 [1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 2206970-24-1

[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B1531864
CAS No.: 2206970-24-1
M. Wt: 375.3 g/mol
InChI Key: IUMPHGLJSJEKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23BrN2O2S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound [1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester (CAS Number: 2206970-24-1) is a tert-butyl carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H23BrN2O2S
  • Molecular Weight : 375.3 g/mol
  • Structure : The compound features a piperidine ring, a bromothiophene moiety, and a tert-butyl carbamate functional group, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurodegenerative processes and potential anti-inflammatory pathways.

  • Enzyme Inhibition : It has been reported to inhibit certain enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the context of Alzheimer's disease. Inhibition of AChE can enhance cholinergic neurotransmission, while β-secretase inhibition may reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer's pathology.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Reference
AChE InhibitionIC50 = 15.4 nM
β-secretase InhibitionK i = 0.17 μM
Amyloid Aggregation Inhibition85% inhibition at 100 μM
Cytotoxicity in Astrocytes100% cell viability at 100 μM

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. The presence of the compound resulted in a significant increase in cell viability when co-treated with Aβ, suggesting a protective mechanism against neurotoxicity ( ).
  • Inflammatory Response Modulation : The compound was shown to reduce tumor necrosis factor-alpha (TNF-α) levels in astrocyte cultures exposed to Aβ, indicating potential anti-inflammatory properties ( ).
  • In Vivo Efficacy : In animal models simulating Alzheimer’s disease through scopolamine administration, the compound exhibited some protective effects against cognitive decline, although not as pronounced as traditional treatments like galantamine ( ).

Properties

IUPAC Name

tert-butyl N-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2S/c1-15(2,3)20-14(19)17-11-6-8-18(9-7-11)10-12-4-5-13(16)21-12/h4-5,11H,6-10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMPHGLJSJEKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester
Reactant of Route 6
[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.